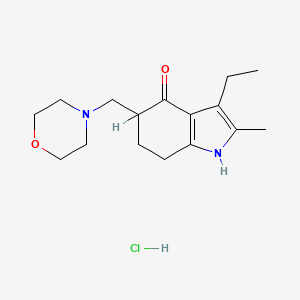

Molindone Hydrochloride

Description

This compound is the hydrochloride salt form of molindone, a dihydroindolone compound with antipsychotic and anti-schizophrenic properties not structurally related to other major tranquilizers. This compound exerts its effect by blocking dopamine receptors, probably D2 and D3, in the reticular activating and limbic systems, thereby decreasing dopamine excess in the brain. This leads to a reduction of spontaneous locomotion and aggressiveness, suppression of conditioned response, antagonism of stereotyped behaviour and hyperactivity induced by amphetamines.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1974 and is indicated for schizophrenia. This drug has a black box warning from the FDA.

See also: Molindone (has active moiety).

Properties

IUPAC Name |

3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWNECFJGBQMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7416-34-4 (Parent) | |

| Record name | Molindone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045417 | |

| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15622-65-8 | |

| Record name | Molindone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molindone hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molindone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINDONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DWS68PNE6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molindone Hydrochloride: A Technical Deep Dive into its Mechanism of Action in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone hydrochloride, an antipsychotic agent belonging to the dihydroindolone class, has a unique pharmacological profile that has been of interest in the treatment of schizophrenia. Though not as commonly prescribed as newer atypical antipsychotics, its distinct mechanism of action and side effect profile warrant a detailed examination for researchers in neuropsychopharmacology and drug development. This technical guide provides an in-depth analysis of the molecular and cellular mechanisms underlying the therapeutic effects of molindone in schizophrenia, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of this compound in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is its antagonist activity at dopamine D2 receptors.[1][2][3] The prevailing dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to these psychotic symptoms.[1][4] By blocking D2 receptors, molindone reduces the overactivity of dopamine, thereby mitigating these symptoms.[1] While its most pronounced effect is at the D2 receptor, molindone also interacts with other neurotransmitter systems, albeit with lower affinity.[2][5]

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of molindone for various neurotransmitter receptors. This data is crucial for understanding its pharmacological selectivity and potential side-effect profile.

| Receptor Subtype | Ligand | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference |

| Dopamine D2S | Molindone | GTPγS Binding | Human | - | 84.4 | [6] |

| Dopamine D2L | Molindone | GTPγS Binding | Human | - | 110 | [6] |

| Serotonin 5-HT2A | Molindone | Phosphoinositide Hydrolysis | Human | - | 14,000 | [6] |

| Serotonin 5-HT2B | Molindone | Phosphoinositide Hydrolysis | Human | - | 410 | [2][6] |

| Dopamine D1 | Molindone | Not Specified | Not Specified | Low Affinity | - | [5] |

| Dopamine D3 | Molindone | Not Specified | Not Specified | Moderate Affinity | - | [2] |

| Dopamine D4 | Molindone | Not Specified | Not Specified | Moderate Affinity | - | [2] |

| Alpha-1 Adrenergic | Molindone | Not Specified | Human | Negligible Affinity | - | [7] |

| Alpha-2 Adrenergic | Molindone | Not Specified | Human | Intermediate Affinity | - | [7] |

| Muscarinic Acetylcholine M1 | Molindone | Not Specified | Human | No Affinity | - | [7] |

| Histamine H1 | Molindone | Not Specified | Human | Negligible Affinity | - | [7] |

Downstream Signaling Pathways of D2 Receptor Blockade

The antagonism of the D2 receptor by molindone initiates a cascade of intracellular signaling events. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[4][8] Activation of D2 receptors typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] By blocking this receptor, molindone prevents this inhibition, thereby influencing the cAMP-dependent pathway.

Furthermore, D2 receptor signaling involves β-arrestin-mediated pathways.[4][9] Upon receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein-mediated signaling and can also initiate its own signaling cascades, often involving the Akt/GSK-3β pathway.[8][9][10] The precise interplay of molindone in modulating these G protein-dependent and β-arrestin-dependent signaling arms contributes to its overall therapeutic and side-effect profile.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound like molindone for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]-spiperone.

Materials:

-

Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)

-

[3H]-spiperone (radioligand)

-

Test compound (this compound) at various concentrations

-

Non-specific binding agent (e.g., 10 µM haloperidol or sulpiride)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone (at a concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of non-specific binding agent, 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of molindone at various concentrations (e.g., 10-11 to 10-5 M), 50 µL of [3H]-spiperone, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the molindone concentration.

-

Determine the IC50 value (the concentration of molindone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Assessing Effects on Dopamine Release

This protocol describes a method to measure the effect of molindone on extracellular dopamine levels in specific brain regions of a freely moving rat, such as the striatum or prefrontal cortex.

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., CMA 12)

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with phosphate or bicarbonate.

-

This compound dissolved in a suitable vehicle (e.g., saline or aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) using precise stereotaxic coordinates.

-

Secure the cannula to the skull with dental cement and allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe to the microinfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow a stabilization period of at least 60-90 minutes for the extracellular environment to equilibrate.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-80 minutes to establish a stable baseline of dopamine levels.

-

-

Drug Administration:

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection or subcutaneous injection) at the desired dose.

-

-

Post-Drug Sample Collection:

-

Continue collecting dialysate samples at the same intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine levels following drug administration.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples for dopamine concentration using an HPLC-ED system.

-

-

Data Analysis:

-

Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.

-

Plot the mean percentage change in dopamine levels over time for the vehicle and molindone-treated groups.

-

Use appropriate statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug's effect.

-

-

Histological Verification:

-

At the end of the experiment, euthanize the animal and perfuse the brain.

-

Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.

-

Preclinical Experimental Workflow

The preclinical evaluation of a potential antipsychotic agent like molindone typically follows a structured workflow to assess its efficacy and safety profile.

Conclusion

This compound exerts its primary antipsychotic effect through the antagonism of dopamine D2 receptors, a mechanism shared by many antipsychotic drugs.[1][5] Its relatively lower affinity for other receptors, such as muscarinic and histaminic receptors, may contribute to its distinct side-effect profile, including a lower propensity for weight gain compared to some atypical antipsychotics.[2][7] The in-depth understanding of its receptor binding profile, downstream signaling consequences, and its effects in preclinical models is essential for the rational design of novel antipsychotic agents with improved efficacy and tolerability. The provided experimental protocols serve as a foundational guide for researchers aiming to investigate the neuropharmacological properties of new chemical entities for the treatment of schizophrenia.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.aap.org [publications.aap.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Molindone Hydrochloride: A Deep Dive into Dopamine D2 Receptor Antagonism

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Molindone, an indole derivative antipsychotic, has a well-established role in the management of schizophrenia.[1] Its therapeutic efficacy is primarily attributed to its antagonistic activity at dopamine D2 receptors in the central nervous system.[2][3] An excess of dopamine activity is often implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] By blocking these D2 receptors, molindone mitigates the effects of dopamine, leading to a reduction in psychotic symptoms.[1][2] This technical guide provides a comprehensive overview of the pharmacological interaction between molindone hydrochloride and the dopamine D2 receptor, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties of this compound

This compound is the salt form of molindone. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride[2] |

| Molecular Formula | C16H25ClN2O2[2] |

| Molecular Weight | 312.83 g/mol [2] |

| CAS Number | 15622-65-8[2] |

Pharmacodynamics: Antagonism of the Dopamine D2 Receptor

Molindone's primary mechanism of action is the blockade of dopamine D2 receptors.[4] It also exhibits antagonist activity at the D5 receptor.[4][5] The dopamine D2 receptor, a G protein-coupled receptor (GPCR), exists in two main isoforms, D2S (short) and D2L (long), which are created by alternative splicing.[6][7] The D2 receptor is coupled to the Gαi subtype of G proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][8][9] Molindone's antagonism of the D2 receptor counteracts this signaling cascade.

Binding Affinity and Functional Activity

The affinity of molindone for the dopamine D2 receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and functional activity (IC50) data.

Table 1: Molindone Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |

| D2 | Rat | [3H]spiperone | 33.11 | [10] |

Table 2: Molindone Functional Activity (IC50) at Dopamine D2 Receptor Isoforms

| Assay Type | Receptor Isoform | Cell Line | IC50 (µM) | Reference |

| [35S]GTPγS Binding | D2S | HEK-293 | 0.0844 | [10] |

| [35S]GTPγS Binding | D2L | HEK-293 | 0.11 | [10] |

| Impedance-based cellular functional assay | D2S | HEK-293 | 0.14 | [10] |

These data indicate that molindone is a potent antagonist of both D2S and D2L receptor isoforms.

Dopamine D2 Receptor Signaling Pathway and Molindone's Mechanism of Action

The canonical signaling pathway for the dopamine D2 receptor involves its coupling to Gαi, which inhibits adenylyl cyclase and reduces cAMP production. Molindone, as a competitive antagonist, binds to the D2 receptor and prevents dopamine from activating this pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of molindone with the dopamine D2 receptor.

Dopamine D2 Receptor Radioligand Binding Assay ([3H]-Spiperone)

This protocol is adapted from established methods for determining the binding affinity of a compound for the D2 receptor.[1][11][12][13][14]

Methodology:

-

Membrane Preparation: Prepare a membrane suspension from cells or tissues expressing the dopamine D2 receptor. Homogenize the source material in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in order: assay buffer, membrane suspension, and either the test compound (molindone at various concentrations), buffer for total binding, or a high concentration of an unlabeled D2 antagonist (e.g., 10 µM butaclamol) for non-specific binding.

-

Reaction Initiation: Start the binding reaction by adding a constant concentration of [3H]-spiperone (typically 2-3 times its Kd value) to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of molindone that inhibits 50% of the specific binding of [3H]-spiperone (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Functional Assay

This functional assay measures the G-protein activation following receptor stimulation and is used to determine the antagonist properties of compounds like molindone.[15][16][17][18]

Methodology:

-

Membrane and Reagent Preparation: Prepare D2 receptor-expressing membranes as described for the radioligand binding assay. Prepare assay buffer containing GDP, MgCl2, and NaCl.

-

Assay Setup: In a 96-well plate, add assay buffer, membranes, the test antagonist (molindone), and a D2 receptor agonist (e.g., dopamine).

-

Reaction Initiation: Start the reaction by adding [35S]GTPγS to each well.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for agonist-stimulated [35S]GTPγS binding.

-

Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of molindone. The IC50 value represents the concentration of molindone that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

cAMP Functional Assay

This assay directly measures the downstream effect of D2 receptor activation/inhibition on adenylyl cyclase activity.[7][19][20][21][22]

Methodology:

-

Cell Culture: Plate cells stably expressing the human D2 receptor (e.g., CHO-K1/D2/Gα15) in a 96-well plate and culture overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of molindone.

-

Stimulation: Add a D2 receptor agonist (e.g., dopamine) in the presence of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).

-

Data Analysis: The inhibitory effect of molindone on the agonist-induced decrease in forskolin-stimulated cAMP levels is determined. The IC50 value is the concentration of molindone that reverses 50% of the agonist's effect.

Conclusion

This compound's therapeutic action in schizophrenia is fundamentally linked to its potent antagonism of the dopamine D2 receptor. Through competitive binding, it effectively blocks the downstream signaling cascade initiated by dopamine, leading to a reduction in dopaminergic neurotransmission. The quantitative data from binding and functional assays consistently demonstrate its high affinity and antagonist efficacy at both D2S and D2L receptor isoforms. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of molindone and other novel compounds targeting the dopamine D2 receptor, aiding in the development of more effective and targeted therapies for psychotic disorders.

References

- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H25ClN2O2 | CID 9883259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 12. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 13. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. addi.ehu.es [addi.ehu.es]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. innoprot.com [innoprot.com]

- 20. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. genscript.com [genscript.com]

- 22. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

Molindone Hydrochloride for Impulsive Aggression Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of molindone hydrochloride, a dihydroindolone derivative, with a specific focus on its application in the research and treatment of impulsive aggression (IA). Originally developed as an antipsychotic for schizophrenia, molindone is being repurposed, particularly in its extended-release formulation (SPN-810), as a targeted therapy for IA, a common feature in various neuropsychiatric disorders like Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2]

Core Mechanism of Action

Molindone's therapeutic effects are believed to stem from its unique profile as a potent antagonist at specific dopamine and serotonin receptors.[3][4][5] Unlike many other antipsychotics, it shows minimal affinity for histaminic, muscarinic, and alpha-1 adrenergic receptors, which may account for its distinct side-effect profile, notably a lower propensity for weight gain and sedation.[1][6]

The primary mechanism is centered on the antagonism of:

-

Dopamine D2 Receptors: Molindone is a potent antagonist of both D2S and D2L dopamine receptors.[2] Hyperactivity in dopaminergic pathways, particularly the mesolimbic pathway, is strongly associated with the positive symptoms of psychosis and is implicated in aggressive behaviors.[4][7] By blocking D2 receptors, molindone reduces dopamine-mediated neurotransmission.[3]

-

Serotonin 5-HT2B Receptors: The compound also acts as a potent antagonist at 5-HT2B receptors.[2] The serotonergic system plays a crucial role in mood and impulse control, with low levels of serotonin often linked to IA.[2] It is hypothesized that by blocking 5-HT2B receptors, molindone can modulate the mesoaccumbens dopamine pathway, leading to a reduction in dopamine outflow and thereby mitigating aggressive impulses.[2]

Molindone has a significantly lower affinity for the 5-HT2A receptor, a primary target for many atypical antipsychotics.[1] This distinction further refines its unique pharmacological identity. In-vitro studies have demonstrated that the parent drug, not its major metabolites, is responsible for this antagonist activity.[2]

References

- 1. Molindone - Wikipedia [en.wikipedia.org]

- 2. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

The Neuroleptic Frontier: A Technical Guide to Dihydroindolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neuroleptic properties of dihydroindolone derivatives, a class of compounds that has shown significant promise in the management of psychotic disorders. This document provides a comprehensive overview of their mechanism of action, receptor binding profiles, and the experimental methodologies used to evaluate their efficacy, with a focus on quantitative data and signaling pathways.

Introduction: The Role of Dihydroindolone Derivatives in Antipsychotic Therapy

Dihydroindolone derivatives represent a distinct chemical class of antipsychotic agents. Unlike typical antipsychotics such as phenothiazines and butyrophenones, these compounds possess a unique molecular scaffold that contributes to their specific pharmacological profile. The most well-studied member of this class, Molindone, has been used in the treatment of schizophrenia.[1][2] This guide delves into the core neuroleptic properties of this class, providing a foundation for further research and development.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Systems

The primary mechanism of action for the neuroleptic effects of dihydroindolone derivatives is the antagonism of dopamine D2 receptors in the central nervous system.[3][4][5] Overactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, and blockade of D2 receptors in this region is a cornerstone of antipsychotic therapy.

Beyond D2 receptor antagonism, many dihydroindolone derivatives exhibit affinity for various other neurotransmitter receptors, which contributes to their overall pharmacological profile and may influence their side-effect profiles. This includes interactions with other dopamine receptor subtypes (D1, D3, D4) and various serotonin (5-HT) receptors.[6][7] The interplay between these receptor interactions is a key area of ongoing research aimed at developing atypical antipsychotics with improved efficacy and tolerability.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by dihydroindolone derivatives disrupts the canonical Gαi/o-coupled signaling cascade. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase 1 (PP1), leading to a cascade of effects on gene expression and neuronal excitability that are thought to contribute to the therapeutic effects of these drugs.[8][9][10]

Caption: Dopamine D2 Receptor Antagonism Pathway

Quantitative Receptor Binding Affinity

The therapeutic efficacy and side-effect profile of dihydroindolone derivatives are closely linked to their binding affinities at various neurotransmitter receptors. The following tables summarize the available quantitative data (IC50 and Ki values) for Molindone and other relevant indole derivatives.

Table 1: Molindone Receptor Binding and Functional Activity

| Receptor | Assay Type | IC50 (µM) | Reference |

| Dopamine D2S | Impedance-based functional assay | 0.14 | [11] |

| Dopamine D2L | [³⁵S]GTPγS binding assay | 0.11 | [11] |

| Serotonin 5-HT2B | Phosphoinositide hydrolysis assay | 0.28 | [11] |

Table 2: Binding Affinities (Ki, nM) of Various Indole Derivatives for Dopamine and Serotonin Receptors

| Compound | D1 | D2 | D3 | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Reference |

| Indole Derivative 1 | >1000 | 307 | >1000 | 593 | >1000 | >1000 | >1000 | [12] |

| Azepinoindole 7 | 8.9 | 1.8 | - | - | 1.1 | - | - | [13] |

| Azepinoindole 9 | 4.3 | 0.9 | - | - | 0.7 | - | - | [13] |

| Azepinoindole 19 | 1.8 | 0.4 | - | - | 0.2 | - | - | [13] |

| 7-Azaindole Derivative 11 | - | 51.0 | - | 128.0 | - | - | - | [14] |

Note: The specific structures of the indole derivatives can be found in the cited references.

Experimental Protocols

The evaluation of the neuroleptic properties of dihydroindolone derivatives relies on a combination of in vitro and in vivo experimental models. These assays are crucial for determining receptor affinity, functional activity, and predicting clinical efficacy and potential side effects.

In Vitro Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

-

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow

Functional assays measure the biological response following receptor activation or blockade.

-

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC50 or IC50).

-

Examples:

-

cAMP Assays: Measure changes in intracellular cyclic AMP levels following receptor activation/inhibition.

-

Calcium Mobilization Assays: Detect changes in intracellular calcium concentrations.

-

[³⁵S]GTPγS Binding Assays: Measure the activation of G-proteins coupled to the receptor.

-

In Vivo Models

Animal models are essential for evaluating the antipsychotic potential and side-effect liability of new compounds.

-

Objective: To assess the efficacy of a compound in animal models that mimic aspects of psychosis and to evaluate potential side effects.

-

Key Models for Efficacy:

-

Amphetamine- or PCP-induced Hyperlocomotion: Antipsychotics are expected to reduce the hyperactivity induced by these psychostimulants.[1][15]

-

Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and effective antipsychotics can restore normal PPI in animal models.[1]

-

Conditioned Avoidance Response: This test assesses a drug's ability to suppress a learned avoidance behavior, a characteristic of many antipsychotics.[1]

-

-

Key Models for Side Effects:

-

Catalepsy Test: Measures the induction of a state of immobility, which is predictive of extrapyramidal side effects (EPS) in humans.[1][15]

-

Vacuous Chewing Movements: Chronic administration of antipsychotics can induce these movements in rodents, which is considered a model for tardive dyskinesia.[1]

-

Caption: In Vivo Antipsychotic Drug Testing Workflow

Conclusion and Future Directions

Dihydroindolone derivatives continue to be a promising class of compounds for the development of novel neuroleptic agents. Their primary mechanism of action through dopamine D2 receptor antagonism is well-established, but a deeper understanding of their interactions with other receptor systems is crucial for designing drugs with improved efficacy and fewer side effects. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers in this field. Future research should focus on systematic structure-activity relationship (SAR) studies to identify key molecular features that enhance affinity and selectivity for desired targets. Furthermore, the development of more sophisticated in vivo models that better recapitulate the complex symptomology of schizophrenia will be instrumental in translating preclinical findings into clinical success.

References

- 1. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Behavioral animal models of antipsychotic drug actions. | Semantic Scholar [semanticscholar.org]

- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 6. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology of Molindone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of molindone hydrochloride, a dihydroindolone neuroleptic agent. The information presented is intended to support research, development, and regulatory activities related to this compound. Data has been compiled from a range of non-clinical studies, including single-dose and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments.

Executive Summary

This compound, an antagonist of the dopamine D2 and D5 receptors, has undergone a battery of preclinical safety evaluations. The acute toxicity profile indicates moderate toxicity upon oral administration. Subchronic studies in rats have identified dose-dependent effects, primarily related to the pharmacological activity of the drug, including sedation and effects on body weight and organ weights. Genotoxicity assays have shown mixed results, with no evidence of chromosomal damage in vivo. While specific long-term carcinogenicity studies on molindone are not extensively published, the potential for prolactin-mediated mammary gland tumors, a known class effect for dopamine D2 receptor antagonists in rodents, warrants consideration. Reproductive toxicity studies in rats and rabbits have not demonstrated teratogenic effects, though effects on fertility and pup growth were observed at higher doses.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure. For this compound, these studies have established the median lethal dose (LD50) in various species and routes of administration.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | Parameter | Value | Reference |

| Rat | Oral | LD50 | 261 mg/kg | [1] |

| Mouse | Intraperitoneal | LD50 | 243 mg/kg | [1] |

| Human | Oral | TDLO | 2,500 µg/kg | [1] |

LD50: Median Lethal Dose; TDLO: Lowest Published Toxic Dose

Experimental Protocols

Oral LD50 Study in Rats:

-

Species: Rat

-

Route of Administration: Oral gavage

-

Dosage: A range of single doses of this compound were administered to different groups of rats.

-

Observation Period: Animals were observed for mortality and clinical signs of toxicity for a period of up to 14 days post-dosing.

-

Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

-

Data Analysis: The LD50 value was calculated using a recognized statistical method.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure. Subchronic oral toxicity studies have been performed in both adult and juvenile rats.

Table 2: Subchronic Oral Toxicity of this compound in Rats

| Study Population | Duration | Species | Dose Levels (mg/kg/day) | Key Findings | Reference |

| Adult | 13 weeks | Rat | 0, 5, 20, 60 | Decreased activity, partial eye closure, increased liver, adrenal gland, and seminal vesicle/prostate weights. Decreased uterine weights in females at the top two doses. | [2] |

| Juvenile | 8 weeks | Rat | 0, 5, 25, 50, 75 | Decreased activity, partial eye closure, increased liver and adrenal gland weights. Reversible effects on sexual maturity parameters secondary to decreased body weights. | [2] |

Experimental Protocols

13-Week Oral Toxicity Study in Adult Rats:

-

Species: Adult Rats

-

Route of Administration: Oral gavage

-

Dosage: 0, 5, 20, or 60 mg/kg/day

-

Duration: 13 weeks

-

Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, gross pathology, and histopathology.

8-Week Oral Toxicity Study in Juvenile Rats:

-

Species: Juvenile Rats

-

Route of Administration: Oral gavage

-

Dosage: 0, 5, 25, 50, or 75 mg/kg/day

-

Duration: 8 weeks

-

Endpoints: Similar to the adult study, with additional assessments of developmental landmarks and sexual maturation.

Caption: Experimental Workflow for Repeated-Dose Toxicity Studies.

Genotoxicity

Genotoxicity studies are performed to assess the potential of a substance to induce mutations or chromosomal damage. This compound has been evaluated in a battery of in vitro and in vivo assays.

Table 3: Genotoxicity of this compound

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA) | With and without rat liver S9 | Negative in all strains except TA100 with S9 (up to 3-fold increase) | [3] |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA100) | With human liver S9 | Small (2-fold), non-reproducible increase at the highest concentration | [3] |

| In vitro Chromosomal Aberration | Human lymphocytes | With and without S9 | Negative | [3] |

| In vivo Micronucleus | Rat bone marrow | N/A | Negative | [3] |

| In vivo Comet Assay | Rat liver | N/A | Negative | [3] |

The mutagenicity observed in the Ames test with rat liver S9 was abrogated by the addition of glutathione and UDP-glucuronic acid, suggesting detoxification via Phase II conjugation pathways.[3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test):

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2uvrA.

-

Method: Plate incorporation method.

-

Metabolic Activation: With and without an Aroclor 1254-induced rat liver post-mitochondrial fraction (S9).

-

Test Concentrations: A range of concentrations of this compound, up to 5,000 µ g/plate .

-

Endpoint: A significant, dose-related increase in the number of revertant colonies.

In vivo Micronucleus Test:

-

Species: Rat

-

Route of Administration: Oral gavage

-

Dosage: Multiple dose levels administered.

-

Sampling Time: Bone marrow collected at appropriate time points after the final dose.

-

Endpoint: Frequency of micronucleated polychromatic erythrocytes in the bone marrow.

Caption: Genotoxicity Testing Battery for this compound.

Carcinogenicity

It is important to note that the relevance of rodent mammary tumors induced by hyperprolactinemia to human risk is a subject of ongoing scientific and regulatory discussion.[1] The International Council for Harmonisation (ICH) provides guidance on the need for carcinogenicity studies for pharmaceuticals.[4][5]

Reproductive and Developmental Toxicity

A series of reproductive and developmental toxicity studies have been conducted with this compound in rats and rabbits in compliance with Good Laboratory Practice (GLP) and ICH guidelines.

Table 4: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | Reference |

| Fertility and Early Embryonic Development (FEE) | Rat | 0, 5, 15, 30 | Prolonged estrous cycles and delayed mating at ≥15 mg/kg/day. No effects on fertility or embryonic development. | |

| Embryo-Fetal Development (EFD) | Rat | 0, 5, 20, 40 | No developmental toxicity in F1 fetuses. | |

| Embryo-Fetal Development (EFD) | Rabbit | 0, 5, 10, 15 | No developmental toxicity in F1 fetuses. | |

| Prenatal/Postnatal Development (PPN) | Rat | 0, 5, 20, 40 | Reduced preweaning growth in F1 pups at 40 mg/kg/day. No effects on postweaning growth, behavior, or reproduction. |

Parental hypoactivity and reduced body weight gain were observed in all reproductive toxicity studies at various dose levels.

Experimental Protocols

Fertility and Early Embryonic Development (FEE) Study in Rats:

-

Dosing: Females were dosed for 2 weeks premating through implantation. Males were dosed for 4 weeks premating for 57 days.

-

Endpoints: Estrous cyclicity, mating performance, fertility indices, and early embryonic development parameters.

Embryo-Fetal Development (EFD) Studies:

-

Species: Rats and Rabbits

-

Dosing (Rats): Gestational days (GDs) 6-17.

-

Dosing (Rabbits): GDs 6-18.

-

Endpoints: Maternal clinical signs, body weight, food consumption, uterine and ovarian parameters, and detailed fetal external, visceral, and skeletal examinations.

Prenatal and Postnatal (PPN) Development Study in Rats:

-

Dosing (F0 dams): GD 6 through Lactation Day (LD) 21.

-

Endpoints (F1 generation): Viability, growth, development, behavior, and reproductive performance.

Caption: Overview of Reproductive and Developmental Toxicity Studies.

Conclusions

The preclinical safety profile of this compound has been characterized through a range of toxicology studies. The compound exhibits moderate acute oral toxicity. Subchronic administration in rats is associated with effects related to its pharmacological activity. The genotoxicity profile, based on a weight of evidence, suggests a low risk to humans at therapeutic doses.[3] While specific long-term carcinogenicity data for molindone is limited, the potential for prolactin-mediated effects in rodents is a recognized class effect for dopamine D2 antagonists. Reproductive toxicity studies have not identified a teratogenic potential, although effects on female reproductive parameters and offspring growth were noted at higher doses. This comprehensive preclinical data package provides a foundation for the continued clinical evaluation and risk assessment of this compound.

References

- 1. Adverse effects of prolactin in rodents and humans: breast and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity assessment of this compound, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo genotoxicity assessment of the dopamine receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. premier-research.com [premier-research.com]

Methodological & Application

In Vitro Assay Protocols for Molindone Hydrochloride: A Comprehensive Guide for Researchers

For Immediate Release

This application note provides detailed in vitro assay protocols for the characterization of Molindone hydrochloride, an antipsychotic agent with antagonist activity at dopamine and serotonin receptors. The enclosed methodologies are intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and drug screening.

This compound is a dihydroindolone derivative that has been utilized in the management of schizophrenia.[1] Its primary mechanism of action is the antagonism of the dopamine D2 receptor.[1][2][3][4][5] Additionally, it exhibits antagonist activity at the serotonin 5-HT2B receptor.[6][7] This document outlines protocols for radioligand binding assays to determine binding affinity, functional assays to assess antagonist potency, and cytotoxicity assays to evaluate the compound's effect on cell viability.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound, providing key values for its interaction with target receptors.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Cell Line | Ki (nM) | Reference |

| Dopamine D2 | [3H]-Spiperone | HEK-293 | 84 - 140 | [4] |

| Serotonin 5-HT2B | Specific Radioligand | CHO-K1 | 410 | [4] |

| Dopamine D1 | Specific Radioligand | Not Specified | 3,200 - 8,300 | [4] |

| Dopamine D3 | Specific Radioligand | Not Specified | 3,200 - 8,300 | [4] |

| Dopamine D5 | Specific Radioligand | Not Specified | 3,200 - 8,300 | [4] |

| Serotonin 5-HT2A | Specific Radioligand | Not Specified | 14,000 | [4] |

Table 2: Functional Antagonist Potency of this compound

| Assay Type | Target Receptor | Cell Line | Agonist | IC50 (µM) | Reference |

| Impedance-Based Assay | Dopamine D2S | HEK-293 | Dopamine | 0.14 | [7] |

| IP1 Accumulation Assay | Serotonin 5-HT2B | CHO-K1 | Serotonin | Not explicitly stated, but antagonism was demonstrated | [6][7] |

| Phosphoinositide Hydrolysis | Serotonin 5-HT2A | Not Specified | Serotonin | 14 | [7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the described in vitro assays.

Figure 1: Molindone's antagonism of the D2 receptor signaling pathway.

Figure 2: Molindone's antagonism of the 5-HT2B receptor signaling pathway.

Figure 3: General workflow for the radioligand binding assay.

Figure 4: General workflow for the functional antagonist assays.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the human dopamine D2 receptor using [3H]-spiperone as the radioligand.

Materials:

-

HEK-293 cells stably expressing the human dopamine D2 receptor

-

Cell lysis buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

[3H]-Spiperone (specific activity ~80-120 Ci/mmol)

-

This compound

-

Non-specific binding control: Haloperidol (10 µM)

-

96-well plates

-

Glass fiber filters (GF/B or GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Culture HEK-293 cells expressing the D2 receptor to ~90% confluency.

-

Harvest cells and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Store membrane preparations at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

50 µL of [3H]-spiperone diluted in assay buffer to a final concentration of ~0.2-0.5 nM.

-

100 µL of the D2 receptor-containing membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Dopamine D2S Receptor Functional Antagonist Assay (Impedance-Based)

This protocol outlines a method to assess the antagonist activity of this compound at the human dopamine D2S receptor expressed in HEK-293 cells using a label-free impedance-based assay.

Materials:

-

HEK-293 cells stably expressing the human dopamine D2S receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay medium (serum-free cell culture medium)

-

This compound

-

Dopamine (agonist)

-

Impedance-based cell analysis system and corresponding 96-well E-plates

Procedure:

-

Cell Seeding:

-

Seed the D2S-expressing HEK-293 cells in a 96-well E-plate at a density of 20,000 to 40,000 cells per well in 100 µL of culture medium.

-

Allow the cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Replace the culture medium with 90 µL of serum-free assay medium.

-

Add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the appropriate wells. For control wells, add 10 µL of assay medium.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Agonist Stimulation and Impedance Measurement:

-

Add 10 µL of dopamine to a final concentration that elicits ~80% of the maximal response (EC80, to be determined in a separate agonist dose-response experiment).

-

Immediately place the E-plate in the impedance-based cell analysis system and monitor the change in cell index over time (typically for 1-2 hours).

-

-

Data Analysis:

-

Normalize the impedance data to the baseline reading before agonist addition.

-

Determine the maximum change in cell index for each well.

-

Plot the percentage of inhibition of the dopamine response against the logarithm of the this compound concentration.

-

Calculate the IC50 value from the resulting dose-response curve using non-linear regression.

-

Serotonin 5-HT2B Receptor Functional Antagonist Assay (IP-One Accumulation)

This protocol describes a method to measure the antagonist effect of this compound on the human serotonin 5-HT2B receptor expressed in CHO-K1 cells by quantifying the accumulation of inositol monophosphate (IP1).

Materials:

-

CHO-K1 cells stably expressing the human serotonin 5-HT2B receptor

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Stimulation buffer (provided with the IP-One assay kit)

-

This compound

-

Serotonin (agonist)

-

IP-One HTRF assay kit (containing IP1-d2 and anti-IP1 cryptate)

-

384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding:

-

Seed the 5-HT2B-expressing CHO-K1 cells in a 384-well white plate at a density of 5,000 to 10,000 cells per well in 10 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound and Agonist Addition:

-

Add 5 µL of this compound at various concentrations (e.g., 1 nM to 30 µM) to the wells.

-

Add 5 µL of serotonin to a final concentration that gives an EC80 response (to be determined in a separate agonist dose-response experiment). For basal control, add 5 µL of stimulation buffer.

-

Incubate the plate at 37°C for 60 minutes.

-

-

IP1 Detection:

-

Add 5 µL of IP1-d2 conjugate to all wells.

-

Add 5 µL of anti-IP1 cryptate conjugate to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

HTRF Measurement and Data Analysis:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the percentage of inhibition of the serotonin-induced IP1 accumulation against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression.

-

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the in vitro cytotoxicity of this compound against a relevant cell line (e.g., CHO-K1 or HEK-293) using the MTT colorimetric assay.

Materials:

-

CHO-K1 or HEK-293 cells

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C to allow for cell attachment.

-

-

Compound Exposure:

-

Add 100 µL of medium containing varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (medium with the same concentration of solvent used for Molindone).

-

Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution to each well.

-

Mix thoroughly on a plate shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the CC50 (concentration that causes 50% cytotoxicity) from the resulting dose-response curve.

-

References

- 1. In vitro pharmacological characterization of SPN-810M (molindone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

Animal Models for Studying Molindone Hydrochloride Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of molindone hydrochloride, an antipsychotic agent. Detailed protocols for key behavioral and toxicological studies are outlined to guide researchers in assessing the efficacy and safety of this compound.

Introduction to this compound

Molindone is an antipsychotic medication primarily used in the treatment of schizophrenia.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, which helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][3][4] Molindone also exhibits antagonistic effects on serotonin 5-HT2B receptors.[1][5] Unlike many other antipsychotics, molindone use is associated with weight loss rather than weight gain.[1][6] Preclinical studies in animal models are crucial for elucidating its pharmacological profile and establishing its safety and efficacy before clinical use.

Animal Models and Administration

Species: Rats (Sprague-Dawley, Wistar) and rabbits are commonly used species for toxicological and reproductive safety studies of this compound.[7][8] Mice are also utilized in behavioral pharmacology studies.

Administration: Oral gavage is the most common route of administration in preclinical studies, reflecting the clinical oral route of administration in humans.[8]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by molindone is the dopaminergic pathway, specifically through the blockade of D2 receptors. This action modulates downstream signaling cascades involved in motor control, motivation, and reward.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vitro pharmacological characterization of SPN-810M (molindone) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molindone - Wikipedia [en.wikipedia.org]

- 7. Reproductive toxicology studies supporting the safety of molindone, a dopamine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Toxicity assessment of this compound, a dopamine D2/D5 receptor antagonist in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Molindone Hydrochloride using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molindone hydrochloride is an antipsychotic medication used in the treatment of schizophrenia. Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques widely employed for this purpose due to their high specificity, sensitivity, and resolution.

This document provides detailed application notes and protocols for the quantification of this compound using various HPLC and UPLC methods. It includes information on the mechanism of action, experimental workflows, and a summary of quantitative performance data from validated methods.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Molindone exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the brain's limbic system. An excess of dopamine in this region is associated with the positive symptoms of schizophrenia. By blocking these receptors, molindone reduces the downstream signaling effects of dopamine, helping to alleviate these symptoms. The following diagram illustrates the simplified signaling pathway of the dopamine D2 receptor and the inhibitory action of molindone.

Caption: Dopamine D2 Receptor Signaling Pathway and Molindone's Antagonistic Action.

Experimental Workflow for HPLC Quantification

The quantification of this compound by HPLC generally follows a standardized workflow, from sample preparation to data analysis. This process ensures that the results are accurate, reproducible, and reliable. The key steps are outlined in the diagram below.

Caption: General Experimental Workflow for HPLC Quantification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for various validated HPLC and UPLC methods for the determination of this compound. These parameters are essential for assessing the performance and suitability of a method for a specific application.

| Parameter | Method 1: UPLC - Phenyl-Hexyl Column[1] | Method 2: HPLC - USP Method (L11 Packing)[2] | Method 3: Reverse Phase HPLC |

| Stationary Phase | Phenyl-Hexyl (50 x 2.1 mm, 1.9 µm) | L11 Packing (e.g., Cyano or Phenyl) (4.6 x 250 mm) | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Isocratic Elution (Specifics not detailed) | Methanol, Water, Sodium Octanesulfonate, Acetic Acid, Triethylamine | Acetonitrile, Water, Phosphoric Acid |

| Flow Rate | 0.6 mL/min | 1.5 mL/min | Not Specified |

| Detector | UV at 254 nm | UV at 254 nm | UV or Mass Spectrometry |

| Retention Time | Not Specified | ~0.7 (relative to internal standard) | Not Specified |

| Linearity (r²) | > 0.999 | Not Specified | Not Specified |

| Limit of Detection (LOD) | < 0.009% for related compounds | Not Specified | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |

| Accuracy (% Recovery) | 90 - 110% for related compounds | Not Specified | Not Specified |

| Precision (%RSD) | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Method 1: UPLC Method for Related Compounds and Assay

This method is suitable for the determination of related compounds and the assay of this compound in bulk drug substances.[1]

1. Instrumentation and Chromatographic Conditions:

-

System: Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: Phenyl-Hexyl stationary phase (50 x 2.1 mm, 1.9 µm particle size).

-

Mobile Phase: A suitable isocratic mobile phase combination.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: Ambient.

-

Detector: UV detector at a wavelength of 254 nm.

-

Injection Volume: 2.0 µL.

2. Preparation of Solutions:

-

Diluent: A suitable solvent to dissolve this compound.

-

Standard Solution: Prepare a solution of USP this compound Reference Standard (RS) in the diluent to obtain a known concentration.

-

Test Solution: Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 500 µg/mL.

3. Procedure:

-

Separately inject equal volumes of the diluent (as a blank), the Standard Solution, and the Test Solution into the chromatograph.

-

Record the chromatograms and measure the peak responses.

-

The resolution between the molindone peak and any related compound peaks should be greater than 2.0.

-

Calculate the quantity of this compound and any related compounds based on the peak areas compared to the standard.

Method 2: USP Assay Method

This method is the official United States Pharmacopeia (USP) method for the assay of this compound.[2]

1. Instrumentation and Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: 4.6-mm x 25-cm column containing L11 packing.

-

Mobile Phase: Dissolve 1.1 g of sodium octanesulfonate in 600 mL of water. Add 400 mL of methanol, 1 mL of glacial acetic acid, and 0.5 mL of triethylamine. Mix, filter, and degas.

-

Flow Rate: 1.5 mL per minute.

-

Column Temperature: 35 °C.

-

Detector: UV detector at 254 nm.

2. Preparation of Solutions:

-

Solvent Mixture: Prepare as directed in the Assay.

-

Internal Standard Solution: Prepare a solution of butylparaben in the Solvent Mixture having a concentration of about 0.5 mg per mL.

-

Standard Preparation: Accurately weigh about 25 mg of USP this compound RS into a 50-mL volumetric flask. Add 5.0 mL of the Internal Standard Solution, dilute with the Solvent Mixture to volume, and mix.

-

Assay Preparation: Accurately weigh about 50 mg of this compound into a 100-mL volumetric flask. Add 10.0 mL of the Internal Standard Solution, dilute with the Solvent Mixture to volume, and mix.

3. Procedure:

-

Separately inject equal volumes (about 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph.

-

Record the chromatograms and measure the responses for the major peaks. The relative retention times are approximately 0.7 for molindone and 1.0 for butylparaben.

-

Calculate the quantity, in mg, of C₁₆H₂₄N₂O₂·HCl in the portion of this compound taken.

Method 3: Reverse Phase HPLC Method

This is a general reverse-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC) system.

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

-

Flow Rate: Not specified.

-

Detector: UV or Mass Spectrometer.

2. Preparation of Solutions:

-

Diluent: A mixture of the mobile phase components is typically suitable.

-

Standard Solution: Prepare a solution of this compound reference standard in the diluent at a known concentration.

-

Sample Solution: Prepare the this compound sample in the diluent to a concentration within the linear range of the method.

3. Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response.

-

Inject the sample solution.

-

Quantify the this compound in the sample by comparing its peak area to that of the standard.

Conclusion

The HPLC and UPLC methods described provide reliable and accurate means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need to quantify related compounds, the available instrumentation, and regulatory requirements. For official testing, the USP method is recommended. For routine quality control and research, the UPLC method offers the advantage of faster analysis times and higher resolution. It is essential to validate any chosen method according to ICH guidelines to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for Molindone Hydrochloride Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of molindone hydrochloride to rats in a research setting. This document includes detailed protocols for oral gavage, relevant behavioral assays for assessing antipsychotic efficacy, and an overview of the primary signaling pathway of molindone.

Overview of this compound

Molindone is a dihydroindolone derivative that acts as an antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain, with some activity at serotonin 5-HT2A receptors.[1][2] By blocking these receptors, molindone is thought to reduce the dopaminergic hyperactivity associated with psychosis.[2][3] It is used in the management of schizophrenia and other psychotic disorders.[1][3] In preclinical research, molindone is utilized to study its antipsychotic properties and to investigate the role of the dopaminergic system in various behavioral paradigms.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize key quantitative data for the administration of this compound in rats, based on findings from toxicological and pharmacokinetic studies.

Table 1: Oral Gavage Dosages for this compound in Rats

| Rat Age | Dosage Range (mg/kg/day) | Duration of Administration | Study Type |

| Juvenile | 5, 25, 50, or 75 | 8 weeks | Toxicity Assessment[4] |

| Adult | 5, 20, or 60 | 13 weeks | Toxicity Assessment[4] |

| Adult | 2.5 - 50 | Chronic | Behavioral/Neurochemical[5] |